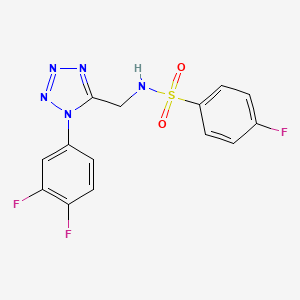
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely contains a tetrazole ring (a five-membered ring with four carbon atoms and one nitrogen atom) and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms in a SO2NH2 configuration) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as the Dimroth rearrangement . This process involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Scientific Research Applications
Selective COX-2 Inhibition and Cancer Therapy
The compound JTE-522, structurally similar to the queried compound, serves as a selective COX-2 inhibitor. Research on human endometrial cancer cell line RL95-2 revealed that JTE-522 inhibits cell proliferation and induces apoptosis. This activity is attributed to the activation of caspase-3-like proteases, down-regulation of COX-2 mRNA, phosphorylated Rb, and CDK4 proteins, alongside the up-regulation of p53, p21, and cyclin D1 proteins (Li et al., 2002).
Advancements in Chemical Synthesis
- Research demonstrates the utility of fluorobenzenesulfonamide derivatives in the chemoselective fluorination of 2-aminopyrimidines, highlighting the crucial role of Ag(I) for successful transformation. This process underscores the versatility of such compounds in synthesizing complex fluorinated structures, which are valuable in medicinal chemistry (Wang et al., 2017).
- Another study focused on the selective monofluorination and trifluorination of 2,5-diarylthiazoles, employing N-fluorobenzenesulfonimide (NFSI), highlighting the compound's potential in synthesizing fluorinated aromatic heterocycles, which are important in drug design (Hatfield et al., 2013).
Photodynamic Therapy and Cancer Treatment
A new zinc phthalocyanine derivative, substituted with benzenesulfonamide groups, has been synthesized, demonstrating high singlet oxygen quantum yield. Such compounds exhibit potential as Type II photosensitizers for cancer treatment in photodynamic therapy, offering a promising avenue for developing new therapeutic agents (Pişkin et al., 2020).
Inhibition and Anti-Corrosive Properties
The adsorption and corrosion inhibition properties of piperidine derivatives on iron have been studied through quantum chemical calculations and molecular dynamics simulations. This research sheds light on the potential of sulfonamide derivatives in materials science, particularly in protecting metals from corrosion, which is critical in industrial applications (Kaya et al., 2016).
Molecular Interactions and Crystal Engineering
Investigations into the crystal structures and intermolecular interactions of closely related N-(2-fluorobenzoyl)-arylsulfonamides reveal their potential in crystal engineering. Such studies are essential for understanding the solid-state properties of pharmaceuticals and could guide the design of better drugs with desirable physical and chemical properties (Suchetan et al., 2016).
properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2S/c15-9-1-4-11(5-2-9)25(23,24)18-8-14-19-20-21-22(14)10-3-6-12(16)13(17)7-10/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGELFDYDXALDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2720861.png)
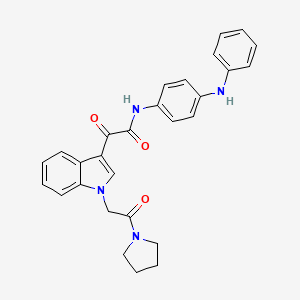
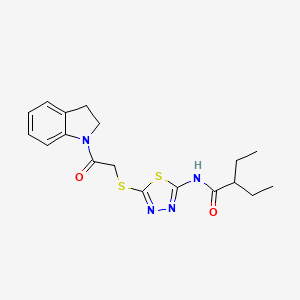
![1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane](/img/structure/B2720869.png)
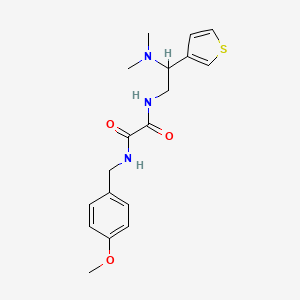
![N-(4-methylbenzyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2720871.png)
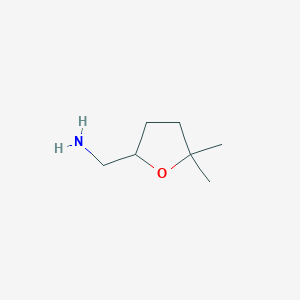
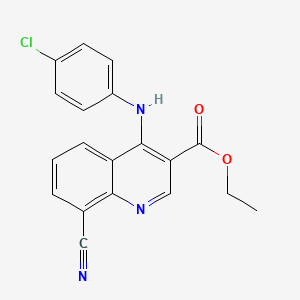

![[(Diphenylphosphoroso)imino]diphenylphosphinous acid](/img/structure/B2720876.png)
![(2,5-dimethylfuran-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2720877.png)
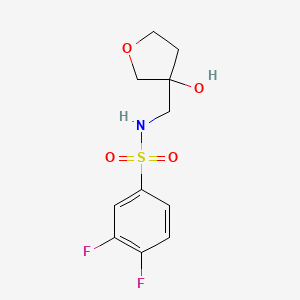

![6-Chloro-N-[2-(furan-3-yl)ethyl]quinazolin-4-amine](/img/structure/B2720881.png)